4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a nitrobenzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide typically involves multiple steps, starting with the chlorination of phenyl compounds followed by nitration and sulfonation reactions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation or nitration reagents such as chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include chlorinated, nitro-substituted, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide may be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenyl methyl sulfide
4-Fluorothioanisole
4-(Methylmercapto)phenol
2,4-Dinitrophenol
Uniqueness: 4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide stands out due to its combination of chlorophenyl, nitrobenzyl, and sulfanyl groups, which confer unique chemical and physical properties compared to similar compounds. These properties make it particularly useful in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJNLKLICKAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.